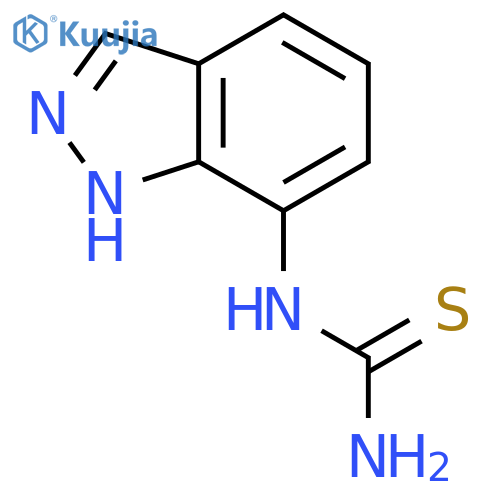Cas no 381211-75-2 ((1H-Indazol-7-yl)thiourea)

(1H-Indazol-7-yl)thiourea structure
商品名:(1H-Indazol-7-yl)thiourea
(1H-Indazol-7-yl)thiourea 化学的及び物理的性質
名前と識別子
-
- (1H-Indazol-7-yl)thiourea
- MFCD03102719
- 1H-indazol-7-ylthiourea
- 2H-indazol-7-ylthiourea
- SMR000336161
- 1-(1H-Indazol-7-yl)thiourea
- MLS000764010
- CHEMBL1407421
- SCHEMBL13219428
- HMS2711H04
- AKOS005070451
- 381211-75-2
- CS-0357658
- 4P-002
- 1-(2H-indazol-7-yl)thiourea
- N-(1H-indazol-7-yl)thiourea
-
- MDL: MFCD03102719
- インチ: InChI=1S/C8H8N4S/c9-8(13)11-6-3-1-2-5-4-10-12-7(5)6/h1-4H,(H,10,12)(H3,9,11,13)
- InChIKey: UVXLTGRPKGRTCE-UHFFFAOYSA-N
- ほほえんだ: S=C(N)NC1=CC=CC2=C1NN=C2
計算された属性
- せいみつぶんしりょう: 192.04696745Da
- どういたいしつりょう: 192.04696745Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 98.8Ų
じっけんとくせい
- ゆうかいてん: 203-204
(1H-Indazol-7-yl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240820-1g |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | 95% | 1g |
$297 | 2021-08-04 | |
| A2B Chem LLC | AI73519-1mg |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| Apollo Scientific | OR12197-1g |
(1H-Indazol-7-yl)thiourea |
381211-75-2 | 1g |
£370.00 | 2025-02-19 | ||
| abcr | AB235920-500 mg |
N-(1H-Indazol-7-yl)thiourea, 95%; . |
381211-75-2 | 95% | 500 mg |
€315.00 | 2023-07-20 | |
| Chemenu | CM240820-1g |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | 95% | 1g |
$353 | 2023-02-17 | |
| abcr | AB235920-1g |
N-(1H-Indazol-7-yl)thiourea, 95%; . |
381211-75-2 | 95% | 1g |
€478.80 | 2025-02-13 | |
| A2B Chem LLC | AI73519-5mg |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AI73519-500mg |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | >95% | 500mg |
$392.00 | 2024-04-20 | |
| A2B Chem LLC | AI73519-10mg |
1-(1H-Indazol-7-yl)thiourea |
381211-75-2 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428328-1g |
1-(2H-indazol-7-yl)thiourea |
381211-75-2 | 95+% | 1g |
¥3567.00 | 2024-05-16 |
(1H-Indazol-7-yl)thiourea 関連文献
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
5. Water
381211-75-2 ((1H-Indazol-7-yl)thiourea) 関連製品
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:381211-75-2)(1H-Indazol-7-yl)thiourea

清らかである:99%
はかる:1g
価格 ($):317.0